molecular formula C14H17N3O2S B1672074 Fasudil CAS No. 103745-39-7

Fasudil

Cat. No. B1672074
M. Wt: 291.37 g/mol
InChI Key: NGOGFTYYXHNFQH-UHFFFAOYSA-N
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Description

Fasudil is an isoquinoline that is substituted by a (1,4-diazepan-1-yl)sulfonyl group at position 5 . It is a Rho-kinase inhibitor and its hydrochloride hydrate form is approved for the treatment of cerebral vasospasm and cerebral ischemia . It is also a potent vasodilator agent, antihypertensive agent, and protein kinase inhibitor .


Synthesis Analysis

The synthesis of Fasudil involves the use of methylene dichloride and saturated sodium bicarbonate aqueous solution . A more detailed synthesis process can be found in the patent .


Molecular Structure Analysis

Fasudil has a molecular formula of C14H17N3O2S and a molecular weight of 291.37 g/mol . Its structure includes a (1,4-diazepan-1-yl)sulfonyl group substituted at position 5 of the isoquinoline .


Chemical Reactions Analysis

Fasudil has been shown to inhibit the phosphorylation level of myosin regulatory light chain (p-MLC 20 or p-MLC2v), which can function as a transcription factor to promote the NADPH oxidase 2 (NOX2) expression in rat hearts subjected to ischemia/reperfusion (I/R) .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of Fasudil are not available in the retrieved data. For detailed information, a Certificate of Analysis (COA) can be referred to .

Scientific Research Applications

1. Neurological Applications

Fasudil has shown promise in various neurological applications. For instance, it has been studied for its potential in treating amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disorder. Fasudil, as a potent Rho kinase (ROCK) inhibitor, was found to be useful in improving pathology in mouse models of Alzheimer's disease and spinal muscular atrophy, with potential effects on ALS as well (Takata et al., 2013). Another study highlighted fasudil's role in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis (MS), where it demonstrated therapeutic potential possibly by inducing polarization of M2 macrophages and inhibiting inflammatory responses (Liu et al., 2013).

2. Cardiovascular and Pulmonary Applications

In the field of cardiovascular and pulmonary medicine, fasudil has been explored for its efficacy in treating stable angina, where it showed significant improvement in ischemic threshold during exercise in angina patients (Vicari et al., 2005). Additionally, a study focused on its application in pulmonary arterial hypertension (PAH), where liposomal fasudil was developed as a delivery system to preferentially accumulate in the PAH lungs, showing potential for pulmonary vasculature-specific dilatation (Nahar et al., 2014).

3. Ophthalmology

In ophthalmology, fasudil has been researched for its effects on optic nerve head blood flow in rabbits, showing potential in preventing or improving impairment of optic nerve head blood flow induced by certain inhibitors (Sugiyama et al., 2011). Another study explored fasudil's role in inhibiting corneal neovascularization after alkali burns in mice, indicating its effectiveness in reducing inflammatory cell infiltration and reactive oxygenspecies (ROS) production (Zeng et al., 2015).

4. Neuroprotection and Recovery

Research has also focused on fasudil's neuroprotective capabilities. For example, a study demonstrated fasudil's effectiveness in promoting neurological recovery after spinal cord injury in rats, suggesting mechanisms like protein kinase inhibition and decreased infiltration by neutrophils (Hara et al., 2000). Additionally, fasudil was investigated for its capacity to stimulate neurite outgrowth and promote differentiation in neural stem cells, indicating its role in neural repair and regeneration (Chen et al., 2015).

5. Gastroenterology

In gastroenterology, fasudil's effects on portal and systemic hemodynamics in patients with cirrhosis were examined, showing potential benefits in reducing portal venous pressure in cirrhotic patients with portal hypertension (Fukuda et al., 2014).

Safety And Hazards

Fasudil is harmful if swallowed . It is advised to avoid inhalation of dust, substance contact, and dust formation . In case of contact, immediate medical attention is recommended .

Future Directions

Fasudil has shown promising results in preclinical models, increasing motor neuron survival, inhibiting axonal degeneration, enhancing axonal regeneration, and modulating microglial function . It is believed to be at least equally effective as nimodipine for the prevention of cerebral vasospasm and subsequent ischemic injury in patients undergoing surgery for subarachnoid hemorrhage (SAH) . Therefore, Fasudil may be approved for other indications in the future .

properties

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOGFTYYXHNFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048569
Record name Fasudil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fasudil

CAS RN

103745-39-7
Record name Fasudil
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Record name Fasudil [INN]
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Record name Fasudil
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Record name Fasudil
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Record name 5-(1,4-diazepane-1-sulfonyl)isoquinoline
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Record name FASUDIL
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Synthesis routes and methods I

Procedure details

40 liters of a chloroform solution containing 5.0 kg of 5-isoquinolinesulfonyl chloride was added dropwise to 40 liters of a chloroform solution containing 8.8 kg of homopiperazine over 1 hour while cooling with ice, to obtain a mixture. Subsequently, the obtained mixture was stirred for 1 hour while cooling with ice, to effect a reaction and then the resultant reaction mixture was subjected to extraction with a 2N aqueous solution of HCl, followed by separation of an aqueous phase. The aqueous phase was adjusted to a pH value of 10 with a 10% aqueous solution of NaOH to thereby obtain a solution having a pH value of 10. The obtained solution was subjected to extraction with 80 liters of chloroform, followed by separation of a chloroform phase. The resultant chloroform phase was washed with water and then dried over anhydrous sodium sulfate, and subsequently, the solvent was removed by distillation under reduced pressure to obtain a residue. The obtained residue was subjected to column chromatography using 150 kg of silica gel (Wakogel C-200, manufactured and sold by Wako Pure Chemical Industries, Ltd., Japan) and a mixed solvent of methanol and chloroform (5 v/v % methanol) as a developing solvent, and purified to obtain 6.01 kg of fasudil (yield 89%). The results of elemental analysis of fasudil: found (calculated) C: 57.59 (57.71), H: 5.92 (5.88), N: 14.29 (14.42), S: 10.83 (11.00) (wt %)
Quantity
8.8 kg
Type
reactant
Reaction Step One
Quantity
40 L
Type
solvent
Reaction Step Two
Quantity
5 kg
Type
reactant
Reaction Step Three
Quantity
40 L
Type
solvent
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

Fasudil-hydrochloride ½ hydrate (3.08 g) and sodium chloride (0.8 g, manufactured by Wako Pure Chemical Industries, Ltd.) were dissolved in water (80 ml). After adjusting the pH of all solutions to 1, 2, 3, 4, 5, 6, 7, 7.5, 8, and 9 by addition of a diluted hydrochloric acid or sodium hydroxide reagent solution, the volume of each solution was adjusted to 100 ml by addition of water. The fasudil hydrochloride aqueous solutions were aseptically filtered and 2 ml of the filtrates were filled in transparent and colorless glass ampoules (2 ml (manufactured by Namicos Corp.)). The ampoules were melt-sealed to obtain fasudil-containing preparations with the pH of 1-9 (hereinafter referred to as “fasudil hydrochloride-containing preparations”).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Homopiperazine (3.413 g) was dissolved in tetrahydrofuran (57 ml) with stirring. After cooling the solution to −5° C., 5-isoquinolinesulfonyl chloride hydrochloride (3.00 g) was added while maintaining the internal temperature at 10° C. or less. The mixture was stirred at 5° C. or less for four hours. The reaction mixture was allowed to stand to reach room temperature and filtered to remove insoluble matter. The filtrate was concentrated under reduced pressure, followed by the addition of ethyl acetate (57 ml), water (17 ml), and 3 N hydrochloric acid aqueous solution (6.4 ml). The mixture was separated into layers to obtain a water layer. After washing the water layer with ethyl acetate (7 ml), water (6 ml), ethyl acetate (57 ml), and 6 N sodium hydroxide aqueous solution (3 ml) were added to separate the mixture into layers and obtain an organic layer. The organic layer was concentrated under reduced pressure and the residue was dried under reduced pressure to obtain fasudil (1.36 g). The yield was 41%. The fasudil is processed by the method described in JP-A-9-71582 to obtain fasudil hydrochloride.
Quantity
3.413 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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